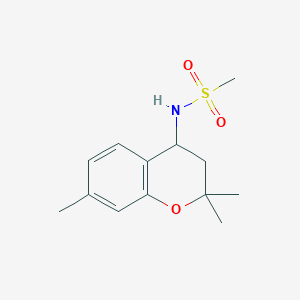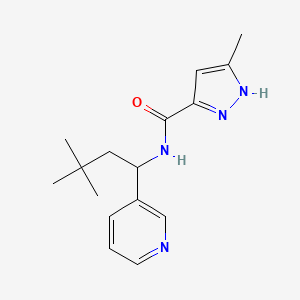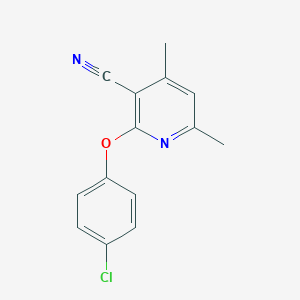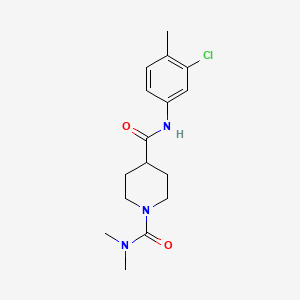
N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)methanesulfonamide, also known as TMC-1, is a chemical compound with potential applications in scientific research.
作用机制
The mechanism of action of N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)methanesulfonamide is not fully understood, but it is believed to act on various signaling pathways in the brain. This compound has been shown to activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress. It also modulates the activity of various neurotransmitters, including glutamate and acetylcholine.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It can reduce oxidative stress and inflammation in the brain, which are associated with neurodegenerative diseases. This compound can also improve mitochondrial function, which is important for cellular energy production. In addition, this compound can increase the expression of various neuroprotective proteins and reduce the expression of pro-inflammatory proteins.
实验室实验的优点和局限性
One advantage of using N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)methanesulfonamide in lab experiments is its neuroprotective effects. It can prevent neuronal death and improve cognitive function in animal models, which can be useful in studying neurodegenerative diseases and cognitive disorders. However, one limitation is that the mechanism of action is not fully understood, which can make it difficult to interpret results.
未来方向
There are several future directions for research on N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)methanesulfonamide. One direction is to further investigate the mechanism of action and signaling pathways involved in its neuroprotective effects. Another direction is to study the potential therapeutic applications of this compound in treating neurodegenerative diseases and cognitive disorders. Additionally, it would be interesting to explore the effects of this compound on other physiological systems, such as the immune system and cardiovascular system.
In conclusion, this compound is a chemical compound with potential applications in scientific research, particularly in the field of neuroscience. It has neuroprotective effects and can prevent neuronal death in various models of neurodegenerative diseases. This compound can improve cognitive function and memory in animal models and has various biochemical and physiological effects. While there are limitations to using this compound in lab experiments, there are several future directions for research on this compound.
合成方法
N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)methanesulfonamide can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis method involves the reaction of 2,2,7-trimethylchroman-4-one with methanesulfonyl chloride, followed by the reaction with ammonia in ethanol. The resulting product is purified through recrystallization to obtain this compound in a pure form.
科学研究应用
N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)methanesulfonamide has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and can prevent neuronal death in various models of neurodegenerative diseases. This compound has also been shown to improve cognitive function and memory in animal models.
属性
IUPAC Name |
N-(2,2,7-trimethyl-3,4-dihydrochromen-4-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-9-5-6-10-11(14-18(4,15)16)8-13(2,3)17-12(10)7-9/h5-7,11,14H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYFZRAHTUBYEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CC(O2)(C)C)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-N-ethyl-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5306653.png)


![4-(4-fluorobenzyl)-3-isopropyl-1-[(2-oxopyrrolidin-1-yl)acetyl]-1,4-diazepan-5-one](/img/structure/B5306675.png)
![N-[(3-acetyl-1H-indol-1-yl)acetyl]valine](/img/structure/B5306683.png)
![2-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}benzonitrile](/img/structure/B5306690.png)
![2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5306709.png)

![N-[2-[5-(2-nitrophenyl)-2-furyl]-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B5306728.png)

![2-{[4-(cyclopropylmethyl)-3-isopropyl-1,4-diazepan-1-yl]carbonyl}-3-fluoro-8-methylimidazo[1,2-a]pyridine](/img/structure/B5306750.png)
![6-(4-fluoro-2-methoxyphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5306761.png)
![6-(3-bromo-4-methoxyphenyl)-3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5306767.png)
![N-[4-({2-[5-(2-thienyl)-3-isoxazolyl]-1-azepanyl}methyl)phenyl]acetamide](/img/structure/B5306772.png)